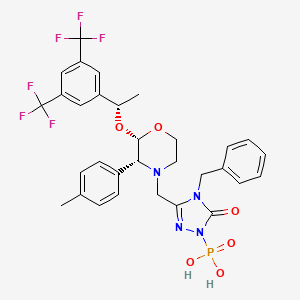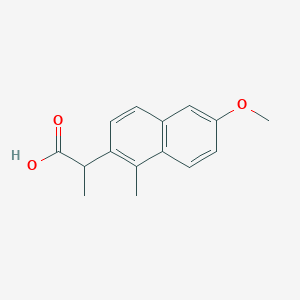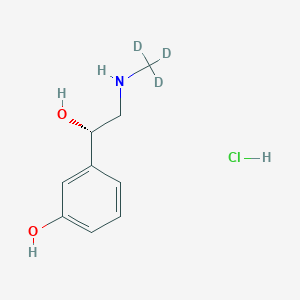
(S)-Phenylephrine-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Phenylephrine-d3 Hydrochloride is a deuterated form of phenylephrine hydrochloride, a synthetic compound commonly used as a decongestant and vasoconstrictor. The deuterium labeling in this compound allows for its use in various scientific research applications, particularly in pharmacokinetic studies and metabolic investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Phenylephrine-d3 Hydrochloride typically involves the incorporation of deuterium atoms into the phenylephrine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the successful incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as deuterium exchange reactions, purification through crystallization or chromatography, and final conversion to the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: (S)-Phenylephrine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent phenylephrine form.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can regenerate the parent phenylephrine compound.
Scientific Research Applications
(S)-Phenylephrine-d3 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and isotope labeling studies.
Biology: Employed in metabolic studies to track the fate of phenylephrine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of phenylephrine.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of (S)-Phenylephrine-d3 Hydrochloride is similar to that of phenylephrine. It acts as an alpha-1 adrenergic receptor agonist, leading to vasoconstriction and increased blood pressure. The molecular targets include alpha-1 adrenergic receptors on vascular smooth muscle cells, which, when activated, cause the contraction of these cells and subsequent vasoconstriction.
Comparison with Similar Compounds
Phenylephrine Hydrochloride: The non-deuterated form, commonly used as a decongestant.
Ephedrine: Another alpha-adrenergic agonist with similar vasoconstrictive properties.
Pseudoephedrine: A stereoisomer of ephedrine, also used as a decongestant.
Uniqueness: (S)-Phenylephrine-d3 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking in metabolic studies and can lead to differences in metabolic stability and pharmacokinetics compared to non-deuterated analogs.
Properties
Molecular Formula |
C9H14ClNO2 |
|---|---|
Molecular Weight |
206.68 g/mol |
IUPAC Name |
3-[(1S)-1-hydroxy-2-(trideuteriomethylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m1./s1/i1D3; |
InChI Key |
OCYSGIYOVXAGKQ-AXHFJGNISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC[C@H](C1=CC(=CC=C1)O)O.Cl |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


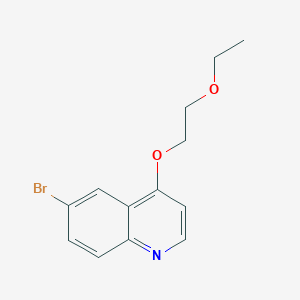
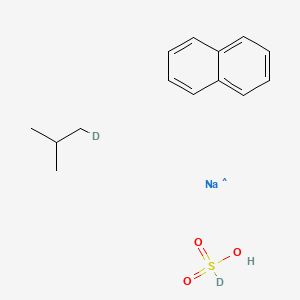


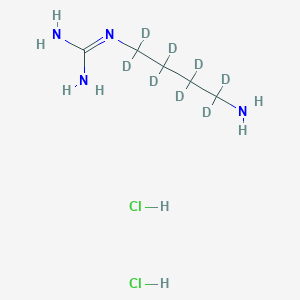
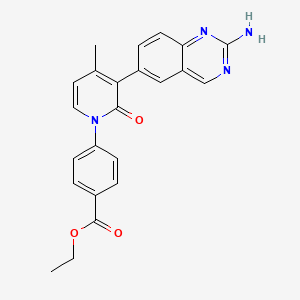
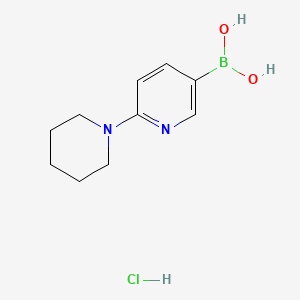

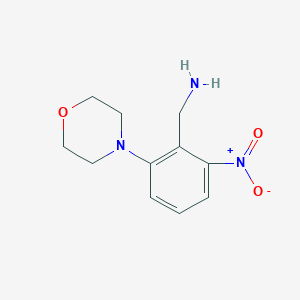
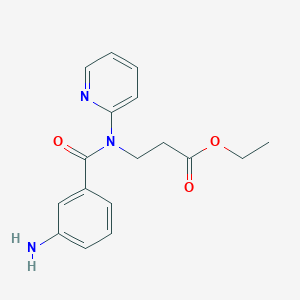
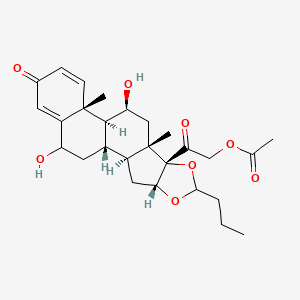
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13856025.png)
